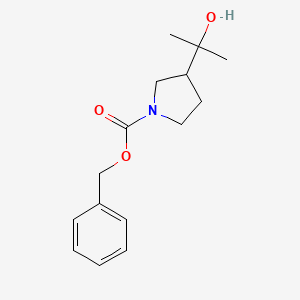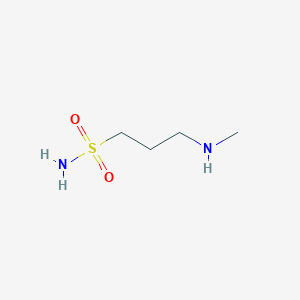
3-(Methylamino)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. The compound consists of a propane chain with a methylamino group attached to the third carbon and a sulfonamide group attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylamino)propane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 3-chloropropane-1-sulfonamide with methylamine. This reaction typically occurs under mild conditions and yields the desired product in good quantities .
Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with methylamine to form this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(Methylamino)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Mechanism of Action
The mechanism of action of 3-(Methylamino)propane-1-sulfonamide involves its interaction with bacterial enzymes. The compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibacterial agent.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Uniqueness
3-(Methylamino)propane-1-sulfonamide is unique due to its specific structure, which includes a methylamino group and a sulfonamide group attached to a propane chain. This structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C4H12N2O2S |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
3-(methylamino)propane-1-sulfonamide |
InChI |
InChI=1S/C4H12N2O2S/c1-6-3-2-4-9(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8) |
InChI Key |
KMNZMWQLPPRBQH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


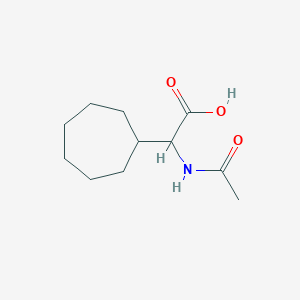
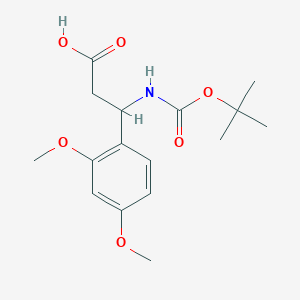
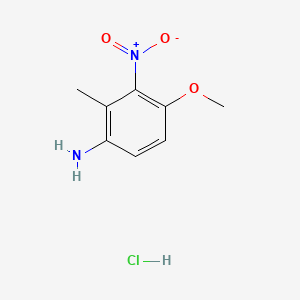
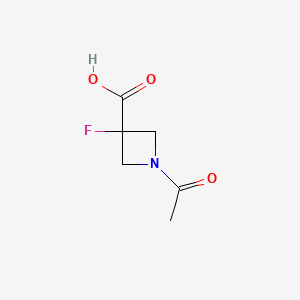

![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
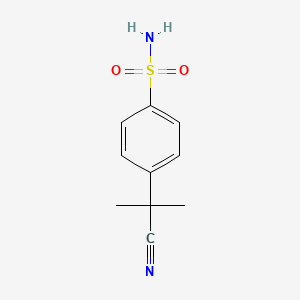

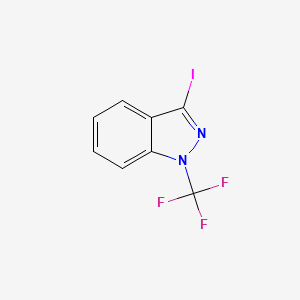
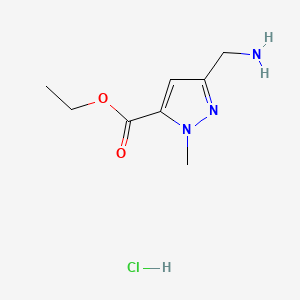
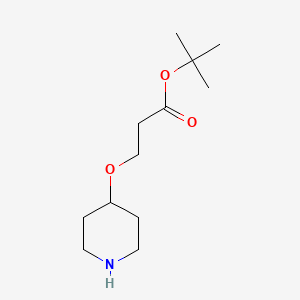
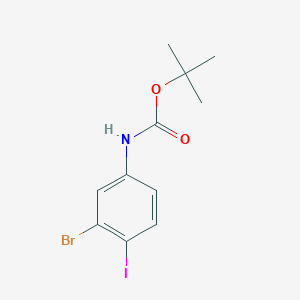
![7,7-Difluorospiro[3.5]nonane-2-thiol](/img/structure/B13508243.png)
